N-sec-Butylphthalimide
Overview
Description
N-sec-Butylphthalimide is an organic compound that belongs to the class of phthalimides. It is a derivative of phthalic anhydride and sec-butylamine. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
N-sec-Butylphthalimide is a complex compound with a molecular formula of C12H13NO2 It’s known that the compound is subject to in vivo mammalian alkaline comet assay in rats, focusing on tissues such as the liver, glandular stomach, and duodenum . These tissues may be considered potential primary targets of the compound.
Mode of Action
The compound is subject to in vivo mammalian alkaline comet assay , which is a method for measuring DNA damage in individual cells. This suggests that this compound may interact with its targets at a genetic level, potentially causing changes in DNA structure. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The water solubility of this compound has been determined to be 978 mg/L . Water solubility is a key factor in a compound’s bioavailability, as it influences absorption and distribution within the body. A compound with good water solubility is more likely to be well-absorbed and distributed throughout the body, potentially enhancing its bioavailability.
Action Environment
For instance, the water solubility of this compound was determined at a specific temperature and pH , suggesting that changes in these environmental factors could potentially influence the compound’s solubility, and thus its bioavailability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-sec-Butylphthalimide can be synthesized through the reaction of phthalic anhydride with sec-butylamine. The reaction typically involves heating phthalic anhydride with sec-butylamine in the presence of a solvent such as water. The reaction is carried out under reflux conditions at temperatures ranging from 100°C to 160°C for several hours. A phase-transfer catalyst may be used to enhance the reaction efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then cooled, and the product is separated and purified through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N-sec-Butylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalic acid derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the sec-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Sec-butylamine or other reduced forms.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Scientific Research Applications
N-sec-Butylphthalimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antifungal and anti-biofilm properties against Candida species.
Medicine: Research has explored its potential use in treating fungal infections and its role in inhibiting biofilm formation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-sec-Butylphthalimide can be compared with other phthalimide derivatives such as N-butylphthalimide and N-propylphthalimide:
N-butylphthalimide: Similar in structure but with a butyl group instead of a sec-butyl group.
N-propylphthalimide: Contains a propyl group and has similar chemical properties but different reactivity and applications.
Uniqueness: this compound is unique due to its specific sec-butyl group, which imparts distinct chemical and biological properties compared to its analogs. Its ability to inhibit biofilm formation and its potential medical applications make it a compound of significant interest in research .
Properties
IUPAC Name |
2-butan-2-ylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXOTHWCDVUQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864209 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10108-61-9 | |
Record name | 2-(1-Methylpropyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10108-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-sec-Butylphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sec-butylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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